1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propan-2-one group. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Friedel-Crafts Acylation: The propan-2-one group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
1-(5-(Trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a trifluoromethylthio group, potentially altering its reactivity and applications.
The presence of both trifluoromethyl and trifluoromethylthio groups in this compound makes it unique and may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C11H8F6OS |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)4-7-5-8(10(12,13)14)2-3-9(7)19-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
GENIWQLGODAERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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